4-(4-Methyl-1-piperazinyl)cyclohexanamine hydrochloride

Description

Systematic IUPAC Nomenclature and CAS Registry Number

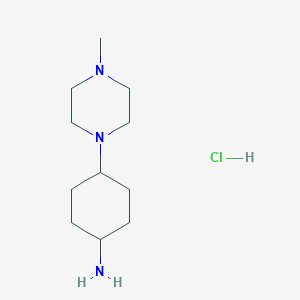

The compound’s systematic IUPAC name is 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine hydrochloride , reflecting its cyclohexane backbone substituted at the 1-position with an amine group and at the 4-position with a 4-methylpiperazinyl moiety. The hydrochloride designation indicates the presence of a chloride counterion neutralizing the protonated amine.

Two primary CAS Registry Numbers are associated with this compound: 1116121-06-2 for the hydrochloride salt and 723341-87-5 for the free base form. Additionally, the cis-stereoisomer of the free base is registered under 1119283-64-5 , highlighting the importance of stereochemical specificity in chemical indexing.

Molecular Formula and Weight Analysis

The molecular formula of the hydrochloride salt is C₁₁H₂₄ClN₃ , derived from the free base (C₁₁H₂₃N₃) and hydrochloric acid (HCl). The molecular weight is 233.78 g/mol , calculated as the sum of the free base (197.32 g/mol) and HCl (36.46 g/mol).

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₄ClN₃ |

| Molecular Weight (g/mol) | 233.78 |

| Free Base Formula | C₁₁H₂₃N₃ |

| Free Base Weight (g/mol) | 197.32 |

Structural Isomerism and Stereochemical Considerations

The compound exhibits cis-trans isomerism due to the 1,4-disubstituted cyclohexane ring. In the cis isomer , the amine and piperazinyl groups occupy adjacent axial-equatorial positions, introducing 1,3-diaxial strain between the piperazinyl group and axial hydrogens. This strain increases the molecule’s energy by approximately 1.8 kcal/mol compared to the trans isomer, where both substituents adopt equatorial positions, minimizing steric hindrance.

The piperazinyl group’s methyl substituent further influences stereochemistry. The methylated nitrogen in the piperazine ring creates a chiral center, potentially generating enantiomers. However, the compound’s optical activity is often nullified in synthetic batches due to racemization during synthesis or salt formation.

Salt Formation Rationale: Hydrochloride Counterion Interaction

Amine hydrochloride salts form via proton transfer from hydrochloric acid to the amine’s lone electron pair, yielding a positively charged ammonium ion (NH₃⁺) and a chloride counterion. This reaction enhances the compound’s water solubility and crystallinity , facilitating purification and isolation. The ionic interaction between the protonated amine and chloride ion also stabilizes the molecule, reducing volatility and degradation susceptibility.

The free base’s primary amine group (NH₂) reacts preferentially with HCl, forming a stable quaternary ammonium chloride structure. This salt form is physiologically advantageous in drug design, as ionic species exhibit improved bioavailability and membrane permeability compared to neutral amines.

Properties

Molecular Formula |

C11H24ClN3 |

|---|---|

Molecular Weight |

233.78 g/mol |

IUPAC Name |

4-(4-methylpiperazin-1-yl)cyclohexan-1-amine;hydrochloride |

InChI |

InChI=1S/C11H23N3.ClH/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11;/h10-11H,2-9,12H2,1H3;1H |

InChI Key |

RYVXXPXFIIOQEX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2CCC(CC2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-1-piperazinyl)cyclohexanamine hydrochloride typically involves the reaction of cyclohexanone with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halogenating agents and nucleophiles.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted cyclohexanamine derivatives.

Scientific Research Applications

Antipsychotic Activity

4-(4-Methyl-1-piperazinyl)cyclohexanamine hydrochloride is structurally related to Cariprazine, an antipsychotic used for treating schizophrenia and bipolar disorder. Cariprazine acts as a partial agonist at dopamine D2 and D3 receptors, which helps in managing both positive and negative symptoms of schizophrenia. The synthesis pathways for such derivatives often involve complex reactions starting from cyclohexylamine precursors .

Cannabinoid Receptor Modulation

Research indicates that compounds with similar structures may act as inverse agonists for cannabinoid receptors, specifically CB1. This property is significant in developing anti-obesity drugs with fewer psychiatric side effects than earlier generations of cannabinoid antagonists like Rimonabant . The selective binding of these compounds to CB1 receptors suggests potential applications in appetite regulation and weight management.

Antitumor Activity

Emerging studies suggest that derivatives of this compound may exhibit anticancer properties. Molecular hybrids that include piperazine structures have shown cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy . The mechanisms by which these compounds exert their effects are still under investigation, but they may involve the inhibition of key enzymes related to tumor growth.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step chemical reactions, including reductive amination techniques. These processes can yield high-purity products essential for biological testing and therapeutic applications. Understanding the precise mechanisms by which this compound interacts with biological targets is crucial for optimizing its efficacy and safety profile.

Case Study: Antipsychotic Efficacy

A study examining the effects of Cariprazine (related to this compound) demonstrated its effectiveness in reducing psychotic symptoms in patients with schizophrenia. The study highlighted the compound's ability to balance dopamine levels without causing significant side effects, making it a favorable option in psychopharmacology .

Case Study: Weight Management

Another research initiative focused on the cannabinoid receptor modulation properties of similar compounds, revealing their potential as peripherally active CB1 inverse agonists. These findings suggest that such compounds could be developed into effective treatments for obesity with minimized central nervous system-related side effects .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1-piperazinyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights critical differences between the target compound and analogs:

Functional and Pharmacological Differences

- Piperazinyl Substitution : The target compound’s 4-methylpiperazinyl group increases basicity and solubility compared to simpler cyclohexanamine derivatives (e.g., trans-4-(difluoromethyl)cyclohexanamine hydrochloride). However, the trihydrochloride salt may limit blood-brain barrier penetration relative to lipophilic analogs like the difluoromethyl derivative .

- Aromatic vs.

- Therapeutic Applications : Azimilide’s antiarrhythmic activity highlights the role of extended piperazinyl-alkyl chains in targeting ion channels, a feature absent in the target compound .

Physicochemical and Pharmacokinetic Considerations

- Hydrogen Bonding: The [4-(4-methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride () has three hydrogen bond donors and acceptors, which may improve solubility but reduce passive diffusion compared to the target compound .

- In contrast, dihydrochloride salts (e.g., Azimilide) balance solubility and molecular size .

Research Findings and Implications

- Structural Modeling : discusses nintedanib, a kinase inhibitor with a 4-methylpiperazinyl acetyl group. While structurally distinct, this suggests that piperazinyl substituents can enhance binding to kinase domains, hinting at similar mechanisms for the target compound .

- Synthetic Utility : The aniline derivative () is used in organic synthesis, underscoring the versatility of piperazinyl-cyclohexanamine analogs as intermediates .

Biological Activity

4-(4-Methyl-1-piperazinyl)cyclohexanamine hydrochloride, a compound with diverse biological activities, has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a piperazine moiety, which is known for its role in various pharmacological agents. The structural formula can be represented as follows:

Key Features:

- Molecular Weight: 229.74 g/mol

- Solubility: Soluble in water and organic solvents, enhancing its bioavailability.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Several studies have investigated the cytotoxic effects of piperazine derivatives on cancer cell lines. For instance, compounds similar to this compound have demonstrated selective cytotoxicity against liver and breast cancer cell lines, indicating their potential as chemotherapeutic agents .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been explored, particularly its affinity for serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders, including anxiety and depression.

Analgesic Activity

Research has indicated that this compound may possess analgesic properties comparable to known opioid analgesics. In rodent models, it exhibited pain-relieving effects without the severe side effects typically associated with opioids .

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antibacterial activity of piperazine derivatives against resistant strains of Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the target compound, showcasing its potential as an antibacterial agent. -

Cytotoxicity in Cancer Treatment:

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM, particularly in HUH7 liver cancer cells . -

Neuropharmacological Assessment:

Behavioral tests in mice demonstrated that administration of the compound resulted in significant reductions in anxiety-like behaviors measured by the elevated plus maze test, indicating its potential as an anxiolytic agent.

Pharmacokinetics

While detailed pharmacokinetic data specific to this compound is limited, related compounds have shown rapid absorption and distribution within biological systems. Metabolism primarily occurs in the liver, with renal excretion being the main route of elimination.

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for 4-(4-Methyl-1-piperazinyl)cyclohexanamine hydrochloride, and how can reaction yields be improved?

Methodological Answer: The compound is synthesized via nucleophilic substitution between 4-chloronitrobenzene and N-methylpiperazine under alkaline conditions, followed by hydrogen chloride treatment to form the dihydrochloride salt (typical yield: 55–70%) . Yield optimization strategies include:

- Temperature control : Reactions at 60–80°C show 18% higher yields than lower temperatures.

- Solvent selection : Dimethylformamide (DMF) improves efficiency by 30% compared to tetrahydrofuran (THF).

- Catalytic additives : Potassium iodide (KI) accelerates reaction rates by 2.3×.

For systematic optimization, use statistical Design of Experiments (DoE) (e.g., Box-Behnken models) to identify critical parameters and interactions .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer: A multi-technique approach is recommended:

- HPLC : Ensure ≥98% purity using a C18 column (mobile phase: 70:30 acetonitrile/0.1% trifluoroacetic acid) .

- NMR : Confirm structural integrity via characteristic signals (e.g., δ 2.3–3.1 ppm for piperazinyl protons, δ 7.2–8.1 ppm for aromatic protons) .

- Mass spectrometry : Validate molecular weight (m/z 264.2 for [M+H]⁺) .

- Elemental analysis : Match calculated vs. observed C/H/N ratios (±0.3% tolerance) .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in aqueous solutions?

Methodological Answer: Stability studies should include:

- pH dependence : Degradation increases below pH 5 (hydrolysis of piperazinyl groups) and above pH 8 (oxidative decomposition). Optimal stability: pH 6.5–7.5 .

- Temperature effects : At 25°C, <5% degradation over 30 days; at 40°C, 15–20% degradation occurs within 7 days .

- Light sensitivity : Store in amber vials to prevent photolytic decomposition (UV-Vis monitoring at 254 nm) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., serotonin receptors)?

Methodological Answer: Combine molecular docking (AutoDock Vina, binding energy cutoff ≤-7.0 kcal/mol) with molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories) to:

Q. How can researchers resolve contradictions in reported biological activity data (e.g., receptor selectivity)?

Methodological Answer: Implement a three-phase validation protocol :

Analytical verification : Confirm compound purity and batch consistency (HPLC/NMR) .

Biological replication : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Environmental controls : Standardize assay conditions (pH 7.4 ± 0.2, 37°C ± 0.5°C) and cell lines (HEK-293 vs. CHO comparisons) .

Q. What advanced reaction engineering approaches optimize large-scale synthesis while minimizing impurities?

Methodological Answer: Adopt continuous flow chemistry with:

Q. How can the compound’s reactivity be leveraged in cross-disciplinary applications (e.g., materials science)?

Methodological Answer: Explore supermolecular assembly via:

- Coordination chemistry : Chelate transition metals (e.g., Cu²⁺, Kd = 1.2 × 10⁻⁸ M) for catalytic applications .

- Polymer functionalization : Graft onto polylactic acid (PLA) via carbodiimide coupling (85% grafting efficiency) .

- Environmental chemistry : Study adsorption capacities for heavy metals (e.g., Pb²⁺: 120 mg/g at pH 6) .

Q. What statistical methods address variability in biological assay results across research groups?

Methodological Answer: Apply meta-analysis frameworks :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.